3-Amino4-(2-hydroxyethylamino)benzonitrile
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Overview
Description
3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile is an organic compound that features both amino and hydroxyethylamino functional groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-aminoethanol under specific conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the 2-hydroxyethylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxyethylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the nitrile group can participate in electrophilic or nucleophilic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzonitrile: Similar structure but lacks the hydroxyethylamino group.
3-Amino-4-methylbenzonitrile: Similar structure but has a methyl group instead of the hydroxyethylamino group.
4-(2-Hydroxyethylamino)benzonitrile: Similar structure but lacks the amino group at the 3-position.
Uniqueness
3-Amino-4-[(2-hydroxyethyl)amino]benzonitrile is unique due to the presence of both amino and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
221289-93-6 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)benzonitrile |
InChI |
InChI=1S/C9H11N3O/c10-6-7-1-2-9(8(11)5-7)12-3-4-13/h1-2,5,12-13H,3-4,11H2 |
InChI Key |
MTCHBRIJSNKSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)NCCO |
Origin of Product |
United States |
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